molecular formula C20H27N3O3 B3469068 MFCD02368996

MFCD02368996

Cat. No.: B3469068
M. Wt: 357.4 g/mol
InChI Key: KUAKSGPWFATTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02368996 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and pharmaceutical research. Such compounds often exhibit unique electronic properties due to electron-withdrawing groups (e.g., trifluoromethyl or halogens), enhancing their stability and reactivity in cross-coupling reactions or enzyme inhibition .

Properties

IUPAC Name

ethyl 6,8-dimethyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-26-20(24)17-13-22-18-15(3)11-14(2)12-16(18)19(17)21-5-6-23-7-9-25-10-8-23/h11-13H,4-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAKSGPWFATTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02368996 involves several steps, including specific reaction conditions and industrial production methods. The preparation methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts and specific reagents to achieve the desired product.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the purity and yield of the compound.

    Industrial Production: Large-scale production of this compound involves the optimization of reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

MFCD02368996 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

    Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents, and are carried out under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MFCD02368996 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD02368996 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:

Comparison with Similar Compounds

To contextualize MFCD02368996, two structurally and functionally similar compounds are analyzed:

Structural Comparison: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

This compound shares a trifluoromethyl-substituted aromatic core, a feature common in ligands and pharmaceutical intermediates.

Property This compound (Inferred) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Molecular Formula Likely C₁₀H₈F₆O (analogous) C₁₁H₈F₆O
Molecular Weight ~250–300 g/mol 274.17 g/mol
Boiling Point High (>200°C, fluorinated) 245–250°C
Log S (ESOL) Moderate (~-3.0) -3.12
Bioavailability Score 0.55 (predicted) 0.55
Key Functional Groups Trifluoromethyl, ketone Trifluoromethyl, ketone
Applications Catalysis, drug intermediates Catalytic ligands, bioactive molecules

Key Differences :

  • Molecular Complexity : this compound may have a simpler backbone (e.g., lacking the bis(trifluoromethyl) groups), reducing steric hindrance in catalytic applications .
  • Synthetic Accessibility : The bis(trifluoromethyl) analog requires multi-step synthesis involving palladium-catalyzed coupling, whereas this compound might utilize simpler alkylation or acylation routes .
Functional Comparison: 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4)

This dihydroisoquinolinone derivative is functionally relevant in medicinal chemistry due to its heterocyclic core and hydrogen-bonding capacity.

Property This compound (Inferred) 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula Likely C₉H₇NO₂ (analogous) C₉H₉NO₂
Molecular Weight ~180–200 g/mol 163.17 g/mol
Solubility (Water) Low (<1 mg/mL) 0.687 mg/mL
Hydrogen Bond Donors 1–2 2 (hydroxyl, amide)
CYP Inhibition Unlikely Moderate (predicted)
Applications Catalysis, materials Anticancer agents, enzyme inhibitors

Key Differences :

  • Thermal Stability: this compound’s halogen/fluorine content may enhance thermal stability (>300°C) versus the dihydroisoquinolinone’s lower decomposition point (~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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